5-Hexenal (CAS No. 764-59-0): A Comprehensive Technical Guide
5-Hexenal (CAS No. 764-59-0): A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of 5-Hexenal (CAS No. 764-59-0), an unsaturated aldehyde with significant applications in chemical synthesis, flavor and fragrance industries, and research. This document details its physicochemical properties, synthesis protocols, chemical reactivity, and spectroscopic data, structured for practical use by professionals in the field.
Physicochemical Properties
5-Hexenal is a colorless liquid known for its characteristic green, grassy odor.[1] It is a monounsaturated fatty aldehyde that is soluble in organic solvents with limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Hexenal
| Property | Value | Source(s) |
| CAS Number | 764-59-0 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀O | [1][2][3] |
| Molecular Weight | 98.14 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Odor | Green, grassy | [1] |
| Boiling Point | 128-129 °C (at 760 mm Hg) | [2][5] |
| Density | 0.817 g/cm³ | [5] |
| Flash Point | 19 °C | [5] |
| Solubility | Soluble in alcohol; limited solubility in water | [1][2] |
| IUPAC Name | hex-5-enal | [3] |
Synthesis and Experimental Protocols
A common and reliable method for the synthesis of 5-Hexenal is the oxidation of the corresponding primary alcohol, 5-Hexen-1-ol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. One such standard procedure involves the use of pyridinium (B92312) chlorochromate (PCC).
Experimental Protocol: Synthesis via PCC Oxidation of 5-Hexen-1-ol
This protocol details a laboratory-scale synthesis of 5-Hexenal.
Materials:
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5-Hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM) in a two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the stirred suspension, add a solution of 5-Hexen-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. The reaction is exothermic and may require external cooling to maintain room temperature.
-
Upon completion of the addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
-
Pass the resulting mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with additional diethyl ether to ensure complete elution of the product.
-
Combine the organic filtrates and concentrate the solution using a rotary evaporator under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary to yield pure 5-Hexenal.
Caption: Workflow for the synthesis of 5-Hexenal from 5-Hexen-1-ol.
Chemical Reactivity and Pathways
The chemical behavior of 5-Hexenal is defined by its two functional groups: the aldehyde and the terminal alkene. This dual reactivity makes it a versatile intermediate in organic synthesis.
-
Aldehyde Group Reactions: It undergoes typical nucleophilic addition reactions, reduction to the corresponding alcohol (5-Hexen-1-ol), and oxidation to the carboxylic acid (5-Hexenoic acid).
-
Alkene Group Reactions: The terminal double bond can be hydrogenated to yield Hexanal, or it can participate in various addition reactions (e.g., halogenation, hydroboration-oxidation).
Caption: Principal chemical reaction pathways for 5-Hexenal.
Applications
5-Hexenal is utilized in several industrial and research contexts:
-
Flavor and Fragrance: It is employed as a flavoring agent in the food industry and as a component in fragrances due to its green, grassy scent.[1]
-
Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds.[1] Its bifunctional nature allows for sequential or selective modification at either the aldehyde or alkene moiety, making it a valuable building block for complex molecules.
-
Natural Products: The compound is found in certain essential oils and plays a role in plant metabolism.[1]
Spectroscopic Data
Structural elucidation of 5-Hexenal relies on standard spectroscopic techniques. Table 2 summarizes the expected characteristic data for this molecule.
Table 2: Predicted Spectroscopic Data for 5-Hexenal
| Technique | Characteristic Features |
| ¹H NMR (CDCl₃) | δ ≈ 9.77 (t, 1H, -CHO), δ ≈ 5.80 (m, 1H, -CH=CH₂), δ ≈ 5.00 (m, 2H, -CH=CH₂), δ ≈ 2.45 (dt, 2H, -CH₂-CHO), δ ≈ 2.15 (q, 2H, =CH-CH₂-), δ ≈ 1.70 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ≈ 202.5 (C=O), δ ≈ 138.0 (-CH=), δ ≈ 115.0 (=CH₂), δ ≈ 43.5 (-CH₂-CHO), δ ≈ 33.0 (=CH-CH₂-), δ ≈ 21.5 (-CH₂-CH₂-CH₂-) |
| IR (neat) | ν ≈ 2930 cm⁻¹ (C-H stretch), ν ≈ 2720 cm⁻¹ (Aldehyde C-H stretch), ν ≈ 1725 cm⁻¹ (C=O stretch), ν ≈ 1640 cm⁻¹ (C=C stretch) |
| Mass Spec. (EI) | m/z (%) = 98 (M⁺), 83, 69, 55, 41 (base peak) |
Safety and Handling
5-Hexenal is classified as a highly flammable liquid and vapor. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]
GHS Hazard Statements:
Precautionary Measures:
-
Handle only in a well-ventilated area or under a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Wear protective gloves, protective clothing, and eye/face protection.[6][8]
-
Store in a cool, well-ventilated place with the container tightly closed.[6][8]
-
Ground/bond container and receiving equipment to prevent static discharge.[6][7]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. CAS 764-59-0: 5-Hexenal | CymitQuimica [cymitquimica.com]
- 2. 5-hexenal, 764-59-0 [thegoodscentscompany.com]
- 3. 5-Hexenal | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hex-5-enal | SIELC Technologies [sielc.com]
- 5. hex-5-enal | 764-59-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. media.knowde.com [media.knowde.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
